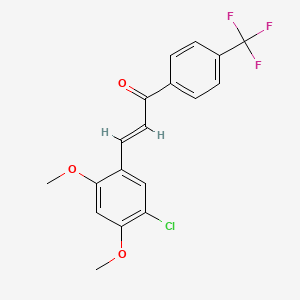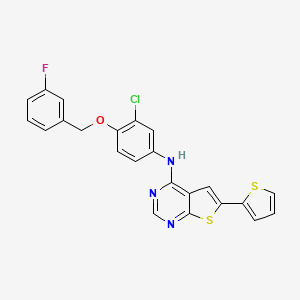
EGFR/ErbB-2 inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The epidermal growth factor receptor and ErbB-2 inhibitor-1 is a small-molecule inhibitor that targets the epidermal growth factor receptor and ErbB-2 tyrosine kinases. These receptors are part of the ErbB family, which includes epidermal growth factor receptor (ErbB-1), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4). The epidermal growth factor receptor and ErbB-2 inhibitor-1 is used primarily in cancer therapy to inhibit the signaling pathways that promote cell proliferation, survival, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor and ErbB-2 inhibitor-1 typically involves the construction of a quinazoline or pyridopyrimidine core structure. The synthetic route may include the following steps:
Formation of the Core Structure: The quinazoline or pyridopyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of epidermal growth factor receptor and ErbB-2 inhibitor-1 involves scaling up the synthetic route described above. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Epidermal growth factor receptor and ErbB-2 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents onto the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various derivatives of the epidermal growth factor receptor and ErbB-2 inhibitor-1, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Epidermal growth factor receptor and ErbB-2 inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: The inhibitor is employed to investigate the signaling pathways mediated by epidermal growth factor receptor and ErbB-2 in cellular processes.
Medicine: Clinically, it is used to treat various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, by inhibiting the proliferation of cancer cells.
Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates
Wirkmechanismus
Epidermal growth factor receptor and ErbB-2 inhibitor-1 exerts its effects by binding to the tyrosine kinase domains of epidermal growth factor receptor and ErbB-2. This binding inhibits the autophosphorylation of the receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer.
Gefitinib: Another first-generation epidermal growth factor receptor inhibitor with similar applications.
Afatinib: A second-generation irreversible inhibitor that targets both epidermal growth factor receptor and ErbB-2.
Osimertinib: A third-generation inhibitor designed to overcome resistance to first- and second-generation inhibitors
Uniqueness
Epidermal growth factor receptor and ErbB-2 inhibitor-1 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB-2, providing a broader spectrum of activity against cancers that overexpress these receptors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of inhibitors targeting only one receptor .
Eigenschaften
Molekularformel |
C23H15ClFN3OS2 |
|---|---|
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28) |
InChI-Schlüssel |
PBIJKZCHYCDPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



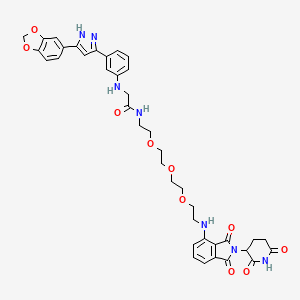
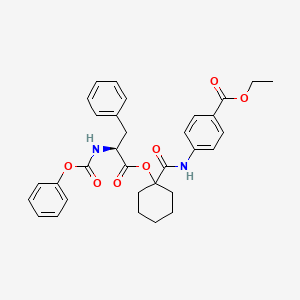
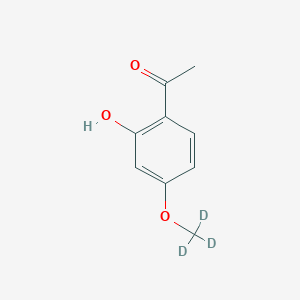
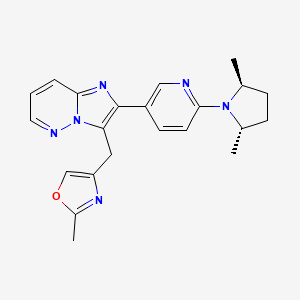

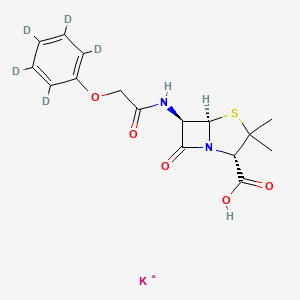
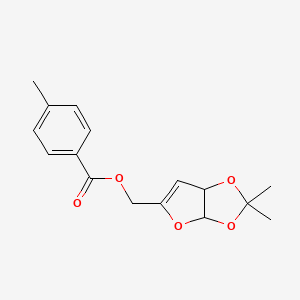
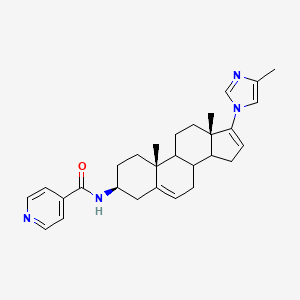
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)



